

Indimitecan (LMP776) Fundamentals & Stability

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Compound Focus: Indimitecan

CAS No.: 915360-05-3

Cat. No.: S548624

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Indimitecan is a topoisomerase I (Top1) inhibitor anticancer agent [1] [2]. A key advantage of the indenoisoquinoline class over camptothecin-based Top1 inhibitors is their greater **chemical stability**, as they lack the unstable α -hydroxylactone ring [3] [4].

The table below summarizes its core properties relevant to its stability and handling in experiments.

Property	Specification
Molecular Formula	$C_{25}H_{21}N_3O_6$ [1] [2]
Molecular Weight	461.47 g/mol (PMC); 459.45 g/mol (vendor) [1] [2]
CAS Number	915360-05-3 [1] [2]
Physical Form	Brown to black solid powder [1]
LogP	3.245 (Predicted) [1]
Hydrogen Bond Donors	0 [1]
Hydrogen Bond Acceptors	7 [1]

Troubleshooting Guide: Common Issues & Solutions

Issue	Possible Cause	Recommended Solution
Low solubility in aqueous buffers	Inherent physicochemical properties (LogP 3.245) [1]	Use a pure DMSO stock solution (see preparation guide below); for in vivo work, use validated injection formulations [1].
Precipitation in assay media	Dilution of DMSO stock into aqueous buffer exceeding compound's solubility	Ensure final DMSO concentration is optimized; sonicate and warm the solution to 60°C during preparation [2].
Inconsistent biological activity	Chemical degradation from improper storage; precipitation	Adhere to strict storage conditions; visually inspect solutions for precipitation before use.
High cytotoxicity background	Overestimation of dissolved compound due to precipitation	Re-optimize stock solution preparation and confirm solubility in the final assay buffer.

Experimental Protocols

Stock Solution Preparation (in DMSO)

This is the standard method for creating a concentrated stock for in vitro assays.

- **Preparation:** Allow the vial to warm to room temperature before opening.
- **Weighing:** Accurately weigh the desired amount of **Indimitecan** powder.
- **Dissolution:** Dissolve the powder in pure, anhydrous DMSO to the target concentration.
- **Solubilization Aid: Sonication and heating to 60°C are recommended** to achieve complete dissolution [2].
- **Storage:** Aliquot the stock solution into single-use vials and store at **-80°C for 6 months or -20°C for 1 month** [1]. Avoid repeated freeze-thaw cycles.

The following table provides preparation details for different stock concentrations:

Target Concentration	Amount of Indimitecan per 1 mL DMSO
10 mM	~4.61 mg (based on MW 461.47)

Target Concentration	Amount of Indimitecan per 1 mL DMSO
20 mM	~9.22 mg (based on MW 461.47)

Note: The solubility in DMSO is approximately 8.33 mg/mL (~18.13 mM) according to one source, so a 20 mM concentration may be near the solubility limit and require careful preparation [1]. Another source reports a higher solubility of 7.7 mg/mL (16.7 mM) when the pH is adjusted to 3 with HCl [2].

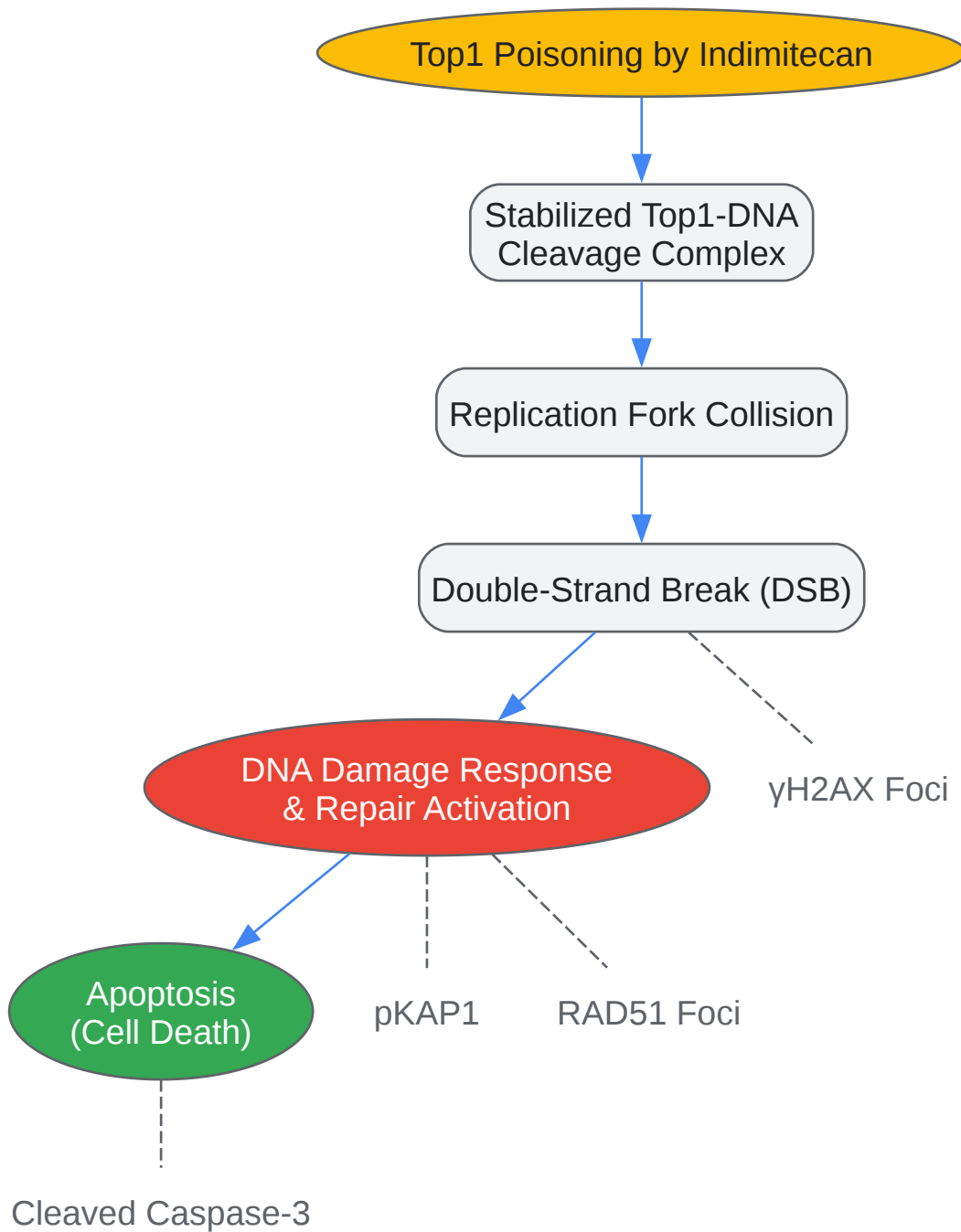
In Vivo Formulation Examples

For animal studies, the DMSO stock must be further diluted into a physiologically compatible solvent system. Here are two example protocols adapted from vendor recommendations [1]:

- **Injection Formulation 1:** DMSO : Tween 80 : Saline = 10 : 5 : 85 (e.g., 100 μ L DMSO stock \rightarrow 50 μ L Tween 80 \rightarrow 850 μ L Saline)
- **Injection Formulation 2:** DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 (e.g., 100 μ L DMSO \rightarrow 400 μ L PEG300 \rightarrow 50 μ L Tween 80 \rightarrow 450 μ L Saline)

Topoisomerase I Inhibition Mechanism

Indimitecan kills cancer cells by poisoning Topoisomerase I (Top1). The following diagram illustrates this mechanism and the subsequent cellular damage response you can measure in experiments.



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*Diagram: Mechanism of Action and Key Pharmacodynamic Markers. This graph shows how **Indimitecan** stabilizes the Top1-DNA complex, leading to double-strand breaks and cell death. Key biomarkers for confirming the mechanism in experiments are shown as dashed connections [4].*

Frequently Asked Questions (FAQs)

What is the typical cytotoxic potency of Indimitecan? In the NCI-60 screen, its mean-graph midpoint (MGM) for growth inhibition was $0.079 \pm 0.023 \mu\text{M}$. In specific cell lines, its GI₅₀ values can be below 10 nM [3] [1] [2].

How should Indimitecan be stored? As a powder, it should be stored at -20°C . Once dissolved in DMSO, aliquots should be stored at -80°C for long-term stability (6 months) or -20°C for shorter periods (1 month) to maintain stability and avoid freeze-thaw cycles [1].

What are the key pharmacodynamic markers to confirm target engagement? As shown in the mechanism diagram, key markers include γH2AX (DSBs), **pKAP1** (chromatin relaxation for repair), **RAD51** (homologous recombination), and ultimately **Cleaved Caspase-3** for apoptosis [4].

Important Notes on Data Availability

- **Stability-Specific Data:** The search results do not contain detailed, quantitative studies on **Indimitecan's** degradation profile (e.g., half-life) in different solutions under various storage conditions.
- **Formulation Reliance:** The provided handling guidelines are based on standard laboratory practice for small molecules and vendor-provided solubility and storage data. For critical applications, empirical validation of your specific stock solution stability is highly recommended.

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